molecular formula C15H22N4O2 B14940099 4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine

4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B14940099
M. Wt: 290.36 g/mol
InChI Key: LBOHYWRGHNNEBE-UHFFFAOYSA-N
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Description

4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a piperidine ring, a pyrimidine moiety, and a morpholine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine typically involves multi-step reactions. One common method includes the reaction of 4-methylpyrimidine with piperidine derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain kinases or activate specific receptors, leading to downstream effects that contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate
  • 4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
  • Icaridin (Picaridin)

Uniqueness

4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine stands out due to its unique combination of a piperidine ring, a pyrimidine moiety, and a morpholine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H22N4O2/c1-12-4-5-16-15(17-12)19-6-2-3-13(11-19)14(20)18-7-9-21-10-8-18/h4-5,13H,2-3,6-11H2,1H3

InChI Key

LBOHYWRGHNNEBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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